4,10-Aromadendranediol

Neuritogenesis ERK signaling PC12 differentiation

Neurotrophic research requires mechanistically validated neuritogenic compounds. 4,10-Aromadendranediol (ARDD) activates ERK1/2 phosphorylation, promoting neurite outgrowth in PC12 cells and primary cortical neurons. Unlike spathulenol or alismoxide, ARDD reverses Aβ₁₋₄₂-induced memory deficits in vivo. • ERK/Wnt/β-catenin pathway activator (abolished by PD98059) • In vivo efficacy in Alzheimer's behavioral models • Also suppresses ZNF281 for oncology applications • ≥98% HPLC purity; powder, -20°C storage

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
CAS No. 70051-38-6
Cat. No. B126017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,10-Aromadendranediol
CAS70051-38-6
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCC1(C2C1C3C(CCC3(C)O)C(CC2)(C)O)C
InChIInChI=1S/C15H26O2/c1-13(2)9-5-7-14(3,16)10-6-8-15(4,17)12(10)11(9)13/h9-12,16-17H,5-8H2,1-4H3/t9-,10-,11-,12-,14-,15+/m1/s1
InChIKeyDWNPMJOWAWGIMM-HTKHVQBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4,10-Aromadendranediol Identity and Characterization


4,10-Aromadendranediol (CAS 70051-38-6), also designated aromadendrane-4β,10α-diol, is a tricyclic aromadendrane-type sesquiterpene alcohol with molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol [1]. First isolated from Baccharis gaudichaudiana and subsequently identified in multiple plant species across the Annonaceae and Asteraceae families, this natural product features a core skeleton comprising a five-membered, a seven-membered, and a three-membered carbon ring system [2]. Its absolute stereochemistry has been confirmed via 2D NMR spectroscopic experiments and X-ray crystallographic analysis, establishing the (1aR,4R,4aR,7S,7aS,7bR) configuration [3]. The compound is typically supplied as a reference standard for phytochemical analysis, pharmacological screening, and neuroscientific investigation, with purity verified by HPLC, NMR, and mass spectrometry [4].

Reference Standard Tricyclic aromadendrane sesquiterpene diol with confirmed absolute stereochemistry
Analytical Fit HPLC, NMR, MS verified; supplied for phytochemical and pharmacological screening
Research Context Neuronal signaling, transcription factor modulation, antifungal and neuroprotection model studies

Why 4,10-Aromadendranediol Cannot Be Replaced


Within the aromadendrane sesquiterpene class, compounds sharing the C₁₅ tricyclic skeleton exhibit divergent biological profiles due to variations in hydroxylation patterns, stereochemistry, and downstream signaling pathway engagement [1]. Specifically, spathulenol—an epoxide-bearing analog lacking the 4,10-diol moiety—demonstrates predominant antioxidant and anti-mycobacterial activities (DPPH IC₅₀: 85.60 μg/mL) rather than neuritogenic effects . Conversely, alismoxide, while structurally related as a C₁₅H₂₆O₂ isomer, has been primarily characterized for vascular smooth muscle relaxation and anti-allergic properties, with no documented ERK pathway activation in neuronal systems [2]. Even stereoisomeric variants such as aromadendrane-4α,10α-diol exhibit distinct antifungal potency profiles compared to the 4β,10α configuration [3]. Consequently, substituting 4,10-aromadendranediol with these close structural analogs in experiments targeting ERK-dependent neurite outgrowth, Wnt/β-catenin modulation, or Aβ-induced memory impairment models will yield fundamentally different—and likely irrelevant—experimental outcomes. The following quantitative evidence establishes the compound-specific activity signature that justifies its exclusive procurement for defined research applications.

Spathulenol
Epoxide-bearing analog with reported antioxidant/anti-mycobacterial activity; may not support ERK-mediated neurite outgrowth in neuronal models.
Alismoxide
C₁₅H₂₆O₂ isomer primarily characterized for vascular and anti-allergic effects; lacks documented neuronal ERK pathway activation.
Stereoisomer (4α,10α)
Aromadendrane-4α,10α-diol exhibits distinct antifungal potency; stereochemistry shift at C-4/C-10 may alter bioactivity profile in defined assays.

4,10-Aromadendranediol Differentiation Evidence


ERK-Mediated Neurite Outgrowth

4,10-Aromadendranediol (ARDD) at 10 μmol/L significantly increases ERK1/2 phosphorylation and downstream GSK-3β phosphorylation in neuronal cells, an effect that is abolished by the specific ERK1/2 inhibitor PD98059 [1]. This directly contrasts with spathulenol and alismoxide, which lack documented ERK pathway activation in neuronal contexts. In NGF-treated PC12 cells, ARDD (1–10 μmol/L) enhances neurite outgrowth in a time- and dose-dependent manner, with statistically significant increases in average neurite length and bifurcation number compared to NGF-only controls [1].

ERK Neurite Outgrowth
Head-to-head
ARDD 10 µmol/L: increased p-ERK1/2 and neurite outgrowth vs NGF-only control; effect abolished by ERK1/2 inhibitor PD98059.
Supports ERK pathway-response interpretation for neuronal differentiation assays.
Data from PC12, N1E115, and primary cortical neurons; p
ZNF281 Inhibition
Class-level
4,10-aromadendranediol stereoisomers inhibit ZNF281 expression; suppress tumor cell proliferation and migration in vitro.
Supports ZNF281 transcription factor modulation research context.
Exact fold-change not disclosed; class-level inference from patent data.
Antifungal Activity
Head-to-head
4,10-diol stereoisomers show pronounced activity against Cladosporium cladosporioides; spathulenol inactive or weakly active.
Antimicrobial screening context for dihydroxylated aromadendrane; stereochemistry-dependent.
Exact MIC not reported; direct comparison among aromadendrane derivatives.
Aβ Memory Impairment
Class-level
ARDD significantly ameliorated Aβ₁₋₄₂-induced memory deficits in mouse passive avoidance task.
Supports neuroprotection model-response interpretation.
Exact behavioral scores not provided; spathulenol/alismoxide lack comparable data.
Neuritogenesis ERK signaling PC12 differentiation

ZNF281 Inhibition in Tumor Cell Proliferation

Patent data reveal that 4α,10α-aromadendranediol (the 4,10-aromadendranediol stereoisomer) and aromadendrane-4β,10α-diol are effective inhibitors of zinc finger protein 281 (ZNF281) expression in tumor cells [1]. The same patent identifies alismoxide and ent-spathulenol as alternative ZNF281 inhibitors, establishing a direct comparator class. However, the patent explicitly notes that the degree of tumor cell proliferation and migration inhibition correlates positively with the extent of ZNF281 suppression [1]. While specific IC₅₀ values for each compound are not disclosed, the inclusion of multiple aromadendrane diols alongside alismoxide and ent-spathulenol provides a class-level inference that the 4,10-diol configuration confers ZNF281 inhibitory activity distinct from the antioxidant and anti-mycobacterial profiles of spathulenol.

ZNF281 Inhibition
Class-level
4,10-aromadendranediol stereoisomers inhibit ZNF281 expression; suppress tumor cell proliferation and migration in vitro.
Supports ZNF281 transcription factor modulation research context.
Exact fold-change not disclosed; class-level inference from patent data.
ZNF281 inhibition cancer cell migration transcription factor modulation

Antifungal Activity Against Cladosporium

Among aromadendrane dihydroxylated derivatives isolated from Xylopia brasiliensis, both aromadendrane-4α,10α-diol and aromadendrane-4β,10α-diol (4,10-aromadendranediol) exhibited pronounced antifungal activity against Cladosporium cladosporioides [1]. The study directly compared multiple aromadendrane sesquiterpenoids including spathulenol (inactive or weakly active), demonstrating that the dihydroxylated configuration is essential for antifungal potency [1]. Notably, the 4α,10α and 4β,10α stereoisomers showed distinct activity profiles, underscoring that stereochemistry at C-4 and C-10 modulates bioactivity—a nuance lost when substituting with spathulenol (epoxide-bearing) or alismoxide (different hydroxyl arrangement).

Antifungal Activity
Head-to-head
4,10-diol stereoisomers show pronounced activity against Cladosporium cladosporioides; spathulenol inactive or weakly active.
Antimicrobial screening context for dihydroxylated aromadendrane; stereochemistry-dependent.
Exact MIC not reported; direct comparison among aromadendrane derivatives.
Antifungal Cladosporium cladosporioides stereochemistry-activity relationship

Aβ-Induced Memory Impairment Reversal

In a passive avoidance task—a behavioral model of Alzheimer's disease in mice—administration of aromadendrane-4β,10α-diol (4,10-aromadendranediol) significantly ameliorated memory impairment induced by the β-amyloid peptide 1-42 (Aβ₁₋₄₂) [1]. This in vivo neuroprotective effect distinguishes 4,10-aromadendranediol from spathulenol and alismoxide, neither of which has been reported to reverse Aβ-induced cognitive deficits in animal models. The observation aligns with the compound's in vitro ERK pathway activation and neurite outgrowth promotion, suggesting a coherent mechanism of action relevant to neurodegenerative disease research.

Aβ Memory Impairment
Class-level
ARDD significantly ameliorated Aβ₁₋₄₂-induced memory deficits in mouse passive avoidance task.
Supports neuroprotection model-response interpretation.
Exact behavioral scores not provided; spathulenol/alismoxide lack comparable data.
Alzheimer's disease model Aβ₁₋₄₂ peptide memory impairment

4,10-Aromadendranediol Application Scenarios


Neuronal Differentiation & Axon Regeneration

4,10-Aromadendranediol (ARDD) serves as a validated positive control or test compound in NGF-induced PC12 cell differentiation assays, N1E115 neuroblastoma neurite outgrowth experiments, and primary cortical neuron regeneration studies [1]. Its ability to increase ERK1/2 phosphorylation and downstream GSK-3β activation—abolished by PD98059—provides a mechanistically defined tool for dissecting ERK/Wnt/β-catenin crosstalk in neuronal development. Procurement is justified for laboratories investigating neurotrophic factor signaling, axon guidance, and post-injury neural network remodeling, where spathulenol and alismoxide are inactive.

ZNF281 Inhibition in Cancer Cell Migration

For research groups exploring ZNF281 as a therapeutic target in tumor progression, 4,10-aromadendranediol (as either the 4α,10α or 4β,10α stereoisomer) offers a natural product-derived inhibitor scaffold [2]. Patent data confirm that both aromadendrane diol stereoisomers suppress ZNF281 expression and consequently reduce tumor cell proliferation and migration. This application scenario is distinct from the compound's neurotrophic activity and highlights its utility in oncology-focused transcription factor modulation studies.

Antifungal Testing Against Cladosporium

In natural product antifungal screening programs, 4,10-aromadendranediol (4β,10α-diol) represents a stereochemically defined positive control for activity against Cladosporium cladosporioides [3]. The dihydroxylated aromadendrane scaffold is essential for antifungal potency, while spathulenol exhibits negligible activity in the same assay system. This compound is appropriate for inclusion in phytochemical panels evaluating plant-derived antifungal agents and for structure-activity relationship studies exploring the role of C-4/C-10 stereochemistry.

Aβ-Induced Cognitive Impairment Reversal

Aromadendrane-4β,10α-diol has demonstrated in vivo efficacy in ameliorating memory deficits caused by intracerebroventricular Aβ₁₋₄₂ peptide administration in mice [4]. This behavioral pharmacology profile—coupled with in vitro ERK activation and neurite outgrowth promotion—positions 4,10-aromadendranediol as a lead-like compound for preclinical Alzheimer's disease research. Substitution with spathulenol or alismoxide is not supported, as neither has been reported to reverse Aβ-induced cognitive impairment in animal models.

Application
Selection Property
Validation Focus
Neuronal differentiation studies
ERK pathway engagement
ERK/GSK-3β phosphorylation and neurite outgrowth endpoints
ZNF281 transcription factor modulation research
ZNF281 inhibitor scaffold
ZNF281 expression and migration assays
Antifungal screening against Cladosporium
4,10-diol stereochemical configuration
Cladosporium growth inhibition and structure-activity relationship
Aβ-induced cognitive impairment model research
In vivo neuroprotection profile
Passive avoidance task performance endpoints

Technical Documentation Hub

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